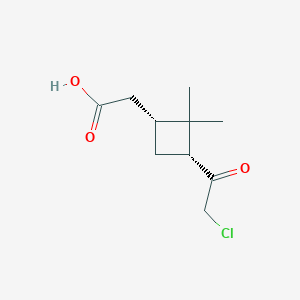

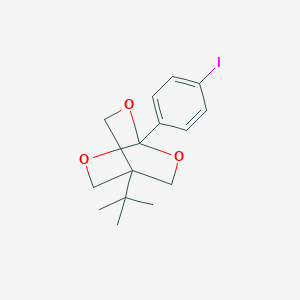

4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane, also known as TIBO, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and has shown promising results in the treatment of HIV/AIDS.

Wirkmechanismus

4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane works by binding to the reverse transcriptase enzyme and inhibiting its activity. It does this by binding to a specific pocket in the enzyme, which prevents the enzyme from synthesizing new viral DNA. This ultimately leads to the inhibition of viral replication and the suppression of the HIV virus.

Biochemical and Physiological Effects:

4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane has been shown to have a number of biochemical and physiological effects, particularly in the context of HIV/AIDS. It has been shown to reduce the viral load in patients infected with HIV, as well as to improve immune function and reduce the risk of opportunistic infections. 4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane has also been shown to have low toxicity and few side effects, making it a promising candidate for further drug development.

Vorteile Und Einschränkungen Für Laborexperimente

4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane has a number of advantages for use in lab experiments, particularly in the context of HIV/AIDS research. It has been extensively studied and has shown promising results in a number of preclinical studies. 4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, 4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane also has a number of limitations, particularly in terms of its specificity and selectivity. It may also be subject to drug resistance, which could limit its effectiveness over time.

Zukünftige Richtungen

There are a number of future directions for research on 4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane and its potential therapeutic applications. One area of focus is the development of new 4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane derivatives that may be more effective against drug-resistant strains of HIV. Another area of focus is the optimization of 4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane dosing regimens, which may improve its efficacy and reduce the risk of side effects. Additionally, 4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane may have potential applications in the treatment of other viral infections, such as hepatitis B and C. Overall, 4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane represents a promising candidate for future drug development and has the potential to make a significant impact in the field of HIV/AIDS research.

Synthesemethoden

The synthesis of 4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane involves a series of reactions starting with the condensation of 4-iodoaniline and tert-butyl acrylate, followed by the cyclization of the resulting intermediate with paraformaldehyde in the presence of a Lewis acid catalyst. The final product is obtained after purification and characterization.

Wissenschaftliche Forschungsanwendungen

4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane has been extensively studied for its potential therapeutic applications, particularly in the treatment of HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. 4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane has been shown to be effective against both wild-type and drug-resistant strains of HIV, making it a promising candidate for future drug development.

Eigenschaften

CAS-Nummer |

117439-67-5 |

|---|---|

Molekularformel |

C15H19IO3 |

Molekulargewicht |

374.21 g/mol |

IUPAC-Name |

4-tert-butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |

InChI |

InChI=1S/C15H19IO3/c1-13(2,3)14-8-17-15(18-9-14,19-10-14)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3 |

InChI-Schlüssel |

XFHCOMPFTDWWQD-UHFFFAOYSA-N |

SMILES |

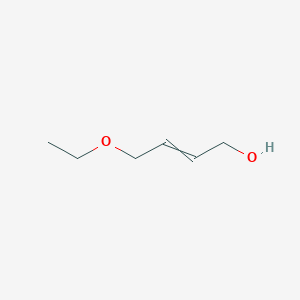

CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)I |

Kanonische SMILES |

CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)I |

Andere CAS-Nummern |

117439-67-5 |

Synonyme |

4-I-TBOB 4-tert-butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55010.png)